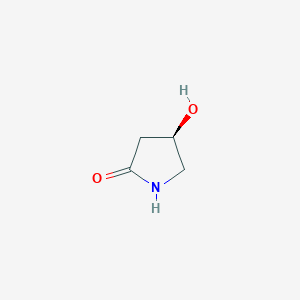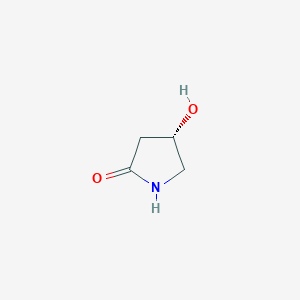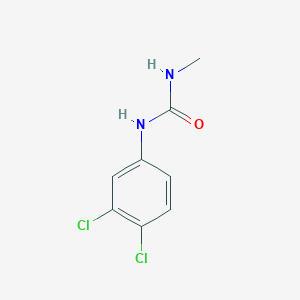
7-Méthylcamptothécine
Vue d'ensemble
Description
7-Methylcamptothecin is a chemical substance with the molecular formula C21H18N2O4 . It is a decided structure and is a derivative of camptothecin , a natural plant alkaloid .
Synthesis Analysis
The synthesis of camptothecin derivatives, including 7-Methylcamptothecin, has been a focus of research due to their potent antitumor activities . The synthesis involves the construction of better drugs, prodrugs, and new forms of administration . A platform for the synthesis, analysis, and testing of new compounds has been developed, which may one day treat cancer .Molecular Structure Analysis
The molecular structure of 7-Methylcamptothecin is crucial to its function. The structure of camptothecin, from which 7-Methylcamptothecin is derived, has been determined using a combination of NMR and X-ray approach . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Applications De Recherche Scientifique
Thérapeutiques anticancéreuses
7-Méthylcamptothécine : est un dérivé de la camptothécine, connue pour ses puissantes propriétés anticancéreuses. Elle fonctionne en inhibant la topoisomérase I, une enzyme essentielle à la réplication de l'ADN et à la division cellulaire . Cette inhibition conduit à l'interruption des processus de division cellulaire, ce qui en fait un composé précieux dans le développement de médicaments anticancéreux.
Agents antiviraux
La recherche a montré que les dérivés de la camptothécine présentent également des activités antivirales. Le mécanisme d'action unique de la This compound peut contribuer au développement de nouveaux médicaments antiviraux capables d'interférer avec les processus de réplication de l'ADN viral .
Applications antibactériennes
Le potentiel antibactérien de la This compound découle de sa capacité à perturber les processus de l'ADN bactérien. Cela pourrait conduire à la synthèse de nouveaux agents antibactériens, en particulier pour les souches résistantes aux médicaments .
Traitement du psoriasis
Le psoriasis est une affection cutanée chronique, et la This compound pourrait offrir une nouvelle approche du traitement en affectant la réplication de l'ADN des cellules cutanées en division rapide, réduisant ainsi le taux de renouvellement cellulaire .
Développement de médicaments antirhumatismaux
En tant qu'antirhumatismal, la This compound pourrait être utilisée pour développer des médicaments qui ciblent la réplication de l'ADN des cellules impliquées dans le processus inflammatoire, offrant un soulagement pour des affections comme la polyarthrite rhumatoïde .
Utilisations antispasmodiques
La capacité du composé à influencer la division des cellules musculaires lisses pourrait se prêter au développement de médicaments antispasmodiques, offrant potentiellement une nouvelle voie pour traiter des affections telles que le syndrome du côlon irritable .
Propriétés neuroprotectrices
This compound : pourrait avoir des effets neuroprotecteurs en raison de son impact sur la réplication de l'ADN des cellules neuronales, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives .
Activité antipaludique
L'action unique de la This compound sur la réplication de l'ADN en fait également un candidat pour le développement de médicaments antipaludiques, ciblant la réplication des parasites Plasmodium .
Mécanisme D'action
Mode of Action
7-Methylcamptothecin interacts with its target, Top1, by binding to the Top1-DNA complex, resulting in a ternary complex . This binding stabilizes the complex and prevents DNA re-ligation, causing DNA damage . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, which ultimately result in apoptosis .
Biochemical Pathways
The biochemical pathway for camptothecin includes three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The stabilization of the Top1-DNA complex by 7-Methylcamptothecin affects these pathways, leading to DNA damage and apoptosis .
Result of Action
The result of 7-Methylcamptothecin’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with Top1, 7-Methylcamptothecin disrupts normal cell division processes, leading to cell death .
Action Environment
The action, efficacy, and stability of 7-Methylcamptothecin can be influenced by various environmental factors. For instance, the compound’s low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can limit its use . Newer generation camptothecin analogues, such as 7-methylcamptothecin, offer enhanced stability in blood and cell penetration, improved pharmacokinetics, and increased lactone stability .
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that the substance should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the substance in a well-ventilated place with the container tightly closed .
Orientations Futures
Research is ongoing to improve the antitumor efficacy of camptothecin and its derivatives, including 7-Methylcamptothecin . Efforts are being made to overcome the limitations of camptothecin, such as its low solubility and rapid inactivation . The development of more active and water-soluble derivatives is a key area of focus .
Analyse Biochimique
Biochemical Properties
7-Methylcamptothecin interacts with various enzymes and proteins in biochemical reactions. Its primary target is DNA topoisomerase I . By inhibiting this enzyme, 7-Methylcamptothecin prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription .
Cellular Effects
7-Methylcamptothecin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to this disruption of DNA processes .
Molecular Mechanism
The molecular mechanism of action of 7-Methylcamptothecin involves the formation of a stable complex between the compound, DNA topoisomerase I, and DNA . This prevents the re-ligation of DNA strands, leading to DNA damage and triggering cell death .
Metabolic Pathways
7-Methylcamptothecin is involved in specific metabolic pathways related to the biosynthesis and metabolism of camptothecin . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMSKXVQYEFOZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430915 | |
| Record name | 7-Methylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-26-0 | |
| Record name | 7-Methylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a novel synthesis route for 7-Methylcamptothecin highlighted in the research?
A1: Yes, one of the papers presents a new method for synthesizing 7-Methylcamptothecin [, ]. This method involves treating camptothecin with iron(II) sulfate (FeSO4), formamide (HCONH2), and tert-butyric acid ((CH3)3COOH) in an acidic environment. This reaction results in a high yield of 7-Methylcamptothecin (96.1%). []
Q2: The research mentions a "Mannich reaction" involving 7-Methylcamptothecin. What is the significance of this reaction?
A2: The Mannich reaction is a useful synthetic tool in organic chemistry. In the context of this research, it's employed to create a derivative of 7-Methylcamptothecin []. Specifically, researchers used a Mannich reaction with isopropylamine hydrochloride in dimethyl sulfoxide to produce (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride. This compound exhibits potent topoisomerase I inhibitory activity, making it a compound of interest for further investigation. []
Q3: What is the overall focus of the provided research on 7-Methylcamptothecin?
A3: The provided research primarily concentrates on developing efficient and practical methods for synthesizing 7-Methylcamptothecin and its derivatives. These papers explore different synthetic routes and reagents, aiming to improve yields and simplify the production process [, , ]. The emphasis is placed on synthetic organic chemistry rather than in-depth biological activity or pharmacological studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


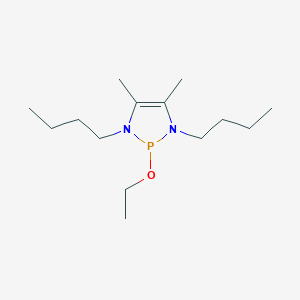
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

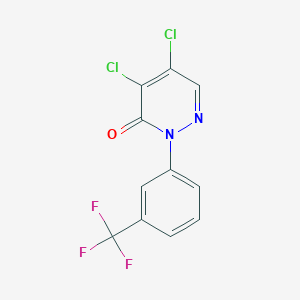
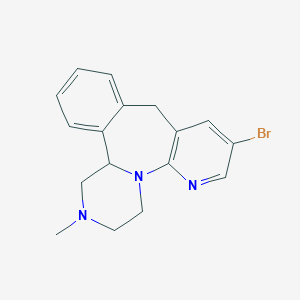
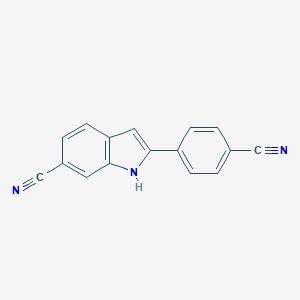
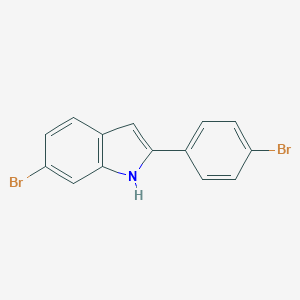
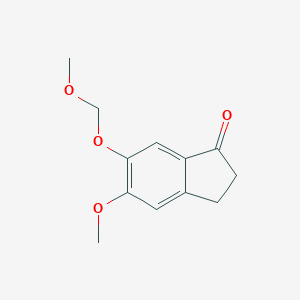

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
